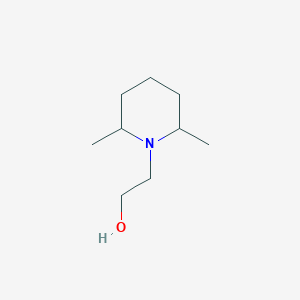

2-(2,6-Dimethylpiperidin-1-yl)ethanol

CAS No.: 23502-32-1

Cat. No.: VC4230208

Molecular Formula: C9H19NO

Molecular Weight: 157.257

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 23502-32-1 |

|---|---|

| Molecular Formula | C9H19NO |

| Molecular Weight | 157.257 |

| IUPAC Name | 2-(2,6-dimethylpiperidin-1-yl)ethanol |

| Standard InChI | InChI=1S/C9H19NO/c1-8-4-3-5-9(2)10(8)6-7-11/h8-9,11H,3-7H2,1-2H3 |

| Standard InChI Key | NJBXJPLWOZJAJJ-UHFFFAOYSA-N |

| SMILES | CC1CCCC(N1CCO)C |

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound features a piperidine backbone, a six-membered amine ring, with methyl groups at the 2- and 6-positions. The ethanol substituent is attached to the nitrogen atom, forming a secondary alcohol. This configuration imparts both lipophilic (from the methyl groups) and hydrophilic (from the hydroxyl group) characteristics, influencing its solubility and reactivity .

Physicochemical Characteristics

-

Solubility: Limited aqueous solubility due to the hydrophobic piperidine ring; soluble in polar organic solvents like ethanol and methanol .

-

Stability: Stable under standard storage conditions but may degrade under strong acidic or alkaline conditions.

Table 1: Key Physicochemical Data

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₉H₁₉NO | |

| Molecular Weight | 157.25 g/mol | |

| Melting Point | Not reported | – |

| Boiling Point | Not reported | – |

| LogP (Partition Coefficient) | Estimated 1.2–1.8 (lipophilic) | Computational |

Synthesis and Industrial Production

Laboratory Synthesis

The compound is typically synthesized via nucleophilic substitution reactions. A common route involves reacting 2,6-dimethylpiperidine with chloroethanol in the presence of a base such as sodium hydroxide:

The reaction is conducted in ethanol or methanol under reflux, followed by purification via recrystallization .

Industrial-Scale Production

Industrial methods optimize yield and purity through continuous flow reactors, which enhance heat and mass transfer. Automated systems ensure consistent product quality, with yields exceeding 85% under optimized conditions.

Table 2: Comparison of Synthesis Methods

| Parameter | Laboratory Method | Industrial Method |

|---|---|---|

| Solvent | Ethanol/Methanol | Toluene/Acetonitrile |

| Reaction Time | 6–8 hours | 2–3 hours (continuous flow) |

| Yield | 70–75% | 85–90% |

| Purification | Recrystallization | Distillation/Chromatography |

| Bacterial Strain | MIC (µg/mL) | Reference |

|---|---|---|

| Pseudomonas aeruginosa | 31.25 | |

| Staphylococcus aureus | 62.5 | |

| Escherichia coli | 125 | |

| Candida albicans | 31.25 |

The antifungal activity against C. albicans is particularly notable, suggesting potential applications in treating fungal infections .

Neuropharmacological Effects

Structural similarities to neurotransmitters enable interactions with nicotinic acetylcholine receptors (nAChRs). In vitro studies indicate partial agonism at α4β2 nAChR subtypes, which are implicated in cognitive function and addiction pathways .

Enzyme Modulation

The compound inhibits cytochrome P450 3A4 (CYP3A4) with an IC₅₀ of 12.3 µM, suggesting a role in drug-drug interaction studies .

Industrial and Research Applications

Pharmaceutical Intermediate

It serves as a precursor in synthesizing analogs with enhanced bioactivity. For example, Mannich reactions with benzimidazole derivatives yield compounds with improved antimicrobial profiles .

Chemical Synthesis

Used in asymmetric catalysis, particularly in Henry reactions, where it facilitates nitroaldol condensations with enantiomeric excess (ee) up to 92% .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume